2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-chloropyridine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Scientific Research Applications
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride include:
- 1-(3-chloropyridin-2-yl)ethan-1-amine
- 1-(3-chloropyridin-4-yl)ethan-1-amine
- 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
- 2-(3,5-dibromopyridin-4-yl)ethan-1-amine dihydrochloride .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Biological Activity
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride, also known as (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloropyridine moiety, which is known to influence its interaction with biological targets. The molecular structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C₇H₈Cl₂N |
Molecular Weight | 177.05 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of chloropyridine have been evaluated for their effectiveness against various bacterial strains. The compound's mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways. Specifically, it has been noted to interact with mitogen-activated protein kinases (MAPKs), which are crucial in regulating cell growth and apoptosis.
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.
- Receptor Modulation : It may act as a ligand for neurotransmitter receptors, influencing various biological pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : In a study examining the effects on cancer cell lines, it was found that the compound exhibited an IC50 value in the low micromolar range against specific cancer types, suggesting significant cytotoxicity .
- Antimicrobial Efficacy : A screening of various derivatives showed that compounds similar to this compound displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | IC50 values in low micromolar range | |
Enzyme Inhibition | Modulation of MAPK pathways |
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride | Chlorine at position 3 | Potentially different receptor binding profiles |
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride | Different substitution pattern on pyridine | May exhibit distinct biological activities |
1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride | Methyl group instead of chlorine | Variation in lipophilicity affecting pharmacokinetics |
Properties
Molecular Formula |
C7H11Cl3N2 |
---|---|
Molecular Weight |
229.5 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H |
InChI Key |
GSDZBLFKGNJBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCN)Cl.Cl.Cl |
Origin of Product |
United States |
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